molecular formula C12H17Cl2NO B1426432 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219956-91-8

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Cat. No. B1426432
M. Wt: 262.17 g/mol
InChI Key: NPCBFPBBASYYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, commonly known as PCC, is a synthetic compound that has gained significant attention in the scientific world due to its potential applications in various fields1. It is used for pharmaceutical testing2.



Molecular Structure Analysis

The molecular formula of this compound is C12H17Cl2NO and its molecular weight is 262.17 g/mol1.


Scientific Research Applications

Chemical Modification and Application Potential

Chemical modification of biopolymers presents a pathway to new materials with specific properties. The synthesis of xylan esters and ethers, for instance, is influenced by the choice of functional groups, degree of substitution, and substitution pattern. These modified biopolymers can be used in various applications, including as paper strength additives, flocculation aids, antimicrobial agents, and drug delivery vehicles. Advanced analytical techniques such as NMR spectroscopy and HPLC help in understanding the structure-property relationships of these materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Impact and Remediation

Understanding the environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan is crucial. Triclosan, structurally similar to 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, is known for its broad-spectrum antibacterial properties and is used in numerous consumer products. However, it has environmental implications due to its partial elimination in sewage treatment plants, leading to its presence in various environmental compartments. Triclosan and its by-products can be transformed into potentially more toxic and persistent compounds, raising concerns about environmental and human health impacts. The toxicity of triclosan towards aquatic organisms and its potential to produce cytotoxic, genotoxic, and endocrine disruptor effects have been documented. This highlights the importance of exploring safer and more sustainable alternatives for such compounds in consumer products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCBFPBBASYYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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